Mandipropamid

Overview

Description

Mandipropamid is a fungicide developed by Syngenta, belonging to the chemical class of mandelamides. It is primarily used to control Oomycete pathogens on crops such as grapes, potatoes, and tomatoes. This compound is effective against spore germination, mycelial growth, and sporulation, making it a valuable tool in agricultural disease management .

Preparation Methods

Mandipropamid can be synthesized through a series of chemical reactions starting from commercially available starting materials like vanillin and p-chloroacetophenone. The key steps involved in the synthesis are the Henry and Cannizzaro reactions, as well as amide formation through a carboxylic acid-amine coupling step. The synthesis is efficient and does not require the protection and deprotection of functional groups .

Synthetic Route:

Henry Reaction: Vanillin undergoes a Henry reaction to form an intermediate nitro alcohol.

Cannizzaro Reaction: The nitro alcohol is then subjected to a Cannizzaro reaction to yield an α-hydroxy acid.

Amide Formation: The α-hydroxy acid is coupled with an amine to form the desired amide, this compound.

Industrial Production: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Mandipropamid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Inducer of Proximity (CIP)

Mandipropamid has been identified as a highly efficient chemical inducer of protein proximity in both cell culture systems and living organisms. This application leverages its ability to induce complex formation between proteins, facilitating the study of protein interactions and cellular processes.

- Mechanism : this compound induces complex formation between the plant hormone receptor pyrabactin resistance 1 (PYR1) and abscisic acid insensitive (ABI), allowing researchers to manipulate protein localization and interactions rapidly.

- Efficiency : Studies demonstrate that this compound shows superior performance compared to other CIPs like rapamycin, with a significantly faster recruitment rate for protein translocation in mammalian cells and zebrafish embryos .

Synthetic Biology

In synthetic biology, this compound's ability to control protein interactions opens avenues for designing complex biological circuits. Its orthogonality to existing systems enhances its utility in creating modular biological components.

- Applications : The this compound system can be combined with nanobodies to manipulate endogenous proteins, allowing for advanced studies in cellular signaling pathways and gene expression regulation .

Therapeutic Applications

The potential for this compound to be translated into therapeutic applications is significant. Its low toxicity and efficient protein manipulation capabilities suggest it could be used in gene therapy and targeted drug delivery systems.

- Future Prospects : The combination of this compound with other therapeutic agents could enhance the precision of treatments by controlling the localization and activity of therapeutic proteins .

Fungicide Efficacy

This compound is widely recognized for its effectiveness against various fungal pathogens affecting crops such as potatoes, tomatoes, and grapes. Its mode of action involves inhibiting fungal growth by disrupting cellular processes.

- Field Studies : Research indicates that multiple applications of this compound do not adversely affect beneficial predatory mite populations, highlighting its selective action against target pathogens while preserving beneficial species .

Residue Management

Studies have shown that processing methods such as washing can significantly reduce this compound residues on vegetables, making it safer for consumption. Residue reduction rates range from 54.1% to 82.2% depending on the method used .

Toxicological Profile

This compound exhibits a low acute toxicity profile with an oral LD50 greater than 5000 mg/kg in rats, indicating a high safety margin for agricultural use. Chronic studies have identified the liver as a primary target organ but suggest that observed effects are adaptive rather than toxic .

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | >5000 mg/kg |

| Dermal LD50 | >5050 mg/kg |

| Inhalation LC50 | >5101 mg/m³ |

| NOAEL | 41 mg/kg/day |

Case Study 1: Protein Interaction Manipulation

In a study investigating protein interactions using this compound, researchers demonstrated rapid protein translocation within minutes at concentrations as low as 500 nM. This study highlighted the compound's potential in live-cell imaging and dynamic studies of protein interactions .

Case Study 2: Agricultural Efficacy

Field trials conducted on potato crops showed that this compound effectively controlled late blight caused by Phytophthora infestans. The results indicated significant yield improvements compared to untreated controls, underscoring its importance in integrated pest management strategies .

Mechanism of Action

Mandipropamid exerts its effects by inhibiting the synthesis of cellulose in the cell walls of Oomycete pathogens. This inhibition disrupts the structural integrity of the cell wall, leading to the death of the pathogen. The molecular target of this compound is the cellulose synthase enzyme, which is crucial for the production of cellulose .

Comparison with Similar Compounds

Mandipropamid belongs to the carboxylic acid amide (CAA) class of fungicides. Similar compounds in this class include:

- Dimethomorph

- Flumorph

- Pyrimorph

- Iprovalicarb

- Benthiavalicarb

- Valifenalate

Uniqueness of this compound: this compound is unique due to its high efficacy against a broad spectrum of Oomycete pathogens and its ability to provide both preventive and curative action. Its excellent rainfastness and translaminar activity further enhance its effectiveness .

Biological Activity

Mandipropamid is a synthetic fungicide belonging to the mandelic acid amide subgroup, primarily used in agriculture to control various plant pathogens. Its biological activity is characterized by its mechanism of action, efficacy against specific pathogens, and safety profile in different organisms. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates by inhibiting cell wall biosynthesis in target organisms, particularly oomycetes like Phytophthora infestans. It targets the cellulose synthase-like enzyme PiCesA3, which is crucial for the synthesis of cellulose in the cell walls of these pathogens. Research indicates that this compound has a half-maximal inhibitory concentration (IC50) of approximately , demonstrating its potent inhibitory effects on cellulose synthesis at low concentrations .

Efficacy Against Plant Pathogens

The effectiveness of this compound against various plant pathogens has been extensively studied. Field experiments have confirmed its efficacy against Phytophthora infestans, with resistant genotypes exhibiting no significant difference in disease progression when exposed to this compound compared to untreated controls . The compound has shown a high level of activity against other fungal pathogens as well, making it a valuable tool in agricultural pest management.

Toxicological Profile

This compound's safety profile has been investigated through numerous toxicological studies. Key findings include:

- Acute Toxicity : this compound exhibits low acute toxicity, with an LD50 greater than in rats and minimal irritation potential in dermal and ocular exposure scenarios .

- Chronic Toxicity : Long-term studies indicate that the liver is the primary target organ, with observed increases in liver weight and enzyme activity in multiple species, including rats and dogs . However, it has not been classified as genotoxic or carcinogenic.

- No Observed Adverse Effect Level (NOAEL) : The NOAEL for this compound is established at based on chronic exposure studies .

Table 1: Summary of Toxicological Findings for this compound

| Study Type | Organism | Observed Effects | NOAEL (mg/kg/day) |

|---|---|---|---|

| Acute Oral Toxicity | Rats | LD50 > 5000 | N/A |

| Chronic Toxicity | Rats | Increased liver weight; enzyme activity | 41 |

| Chronic Toxicity | Dogs | Increased liver weights; cholesterol levels | 41 |

| Developmental Toxicity | Rats/Rabbits | No reproductive or developmental toxicity observed | N/A |

Case Study 1: Induction of Protein Proximity

Recent studies have explored this compound's potential as a chemical inducer of protein proximity (CIP). In cell culture systems and living organisms, this compound effectively induces complex formation between specific proteins, enhancing protein translocation and manipulation within cells. The study demonstrated rapid colocalization at concentrations as low as , highlighting its utility in synthetic biology applications .

Case Study 2: Residue Analysis in Agricultural Products

Research on the residue levels of this compound in agricultural products has shown that washing treatments can significantly reduce its residues. For instance, acidic solutions were found to decrease this compound residues by in vegetable samples . This finding is crucial for ensuring food safety and compliance with regulatory standards.

Q & A

Basic Research Questions

Q. What biochemical pathways does Mandipropamid target in oomycete pathogens, and how can researchers validate these interactions experimentally?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., cellulose synthase activity in Phytophthora infestans) combined with molecular docking simulations to identify binding sites. Validate via fluorescence microscopy to observe disruption of cell wall synthesis .

- Data Example : Comparative IC₅₀ values for this compound against oomycete vs. non-target fungal species to assess specificity.

Q. What chromatographic methods are most effective for quantifying this compound residues in soil, and how are detection limits optimized?

- Methodological Answer : Employ HPLC-MS/MS with a C18 column and electrospray ionization. Optimize recovery rates using QuEChERS extraction and matrix-matched calibration curves to mitigate ion suppression .

- Data Example : Recovery rates (%) across soil types (sandy vs. clay) under varying pH conditions.

Q. How do researchers standardize bioassays to evaluate this compound’s efficacy across different plant-pathogen systems?

- Methodological Answer : Design dose-response experiments using in planta models (e.g., tomato or grapevine infected with Plasmopara viticola). Control variables include humidity, temperature, and inoculation timing. Use probit analysis to calculate EC₉₀ values .

Advanced Research Questions

Q. How can experimental designs be optimized to assess this compound’s non-target effects on soil microbial communities?

- Methodological Answer : Combine metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) with enzyme activity assays (e.g., dehydrogenase, phosphatase). Apply redundancy analysis (RDA) to correlate microbial diversity shifts with this compound concentration gradients .

- Data Example : Alpha diversity indices (Shannon, Simpson) pre- and post-treatment in rhizosphere vs. bulk soil.

Q. What statistical approaches reconcile contradictory data on this compound’s hydrolysis rates across varying pH levels?

- Methodological Answer : Apply mixed-effects modeling to account for pH variability and temperature interactions. Validate hydrolysis products via LC-QTOF-MS and kinetic studies (Arrhenius plots) to identify degradation pathways .

- Data Example : Half-life (t½) values at pH 5–9, with 95% confidence intervals.

Q. How can researchers model the risk of oomycete resistance to this compound using evolutionary biology frameworks?

- Methodological Answer : Develop stochastic models integrating mutation rates (e.g., P. infestans CYP51 mutations) and selection pressure from field application frequencies. Validate with in vitro resistance induction assays and fitness cost analyses .

- Data Example : Frequency of resistant alleles in pathogen populations after 10+ treatment cycles.

Q. What multi-omics strategies elucidate this compound’s subcellular transport mechanisms in plant tissues?

- Methodological Answer : Combine transcriptomics (RNA-Seq of treated vs. untreated plants) with metabolomics (LC-MS-based phytohormone profiling) and X-ray fluorescence microscopy to map compound localization .

Q. Methodological Pitfalls to Avoid

- Overgeneralized Questions : Avoid broad inquiries like “How does this compound work?” Instead, specify mechanisms (e.g., “Role of this compound in disrupting oomycete vesicle trafficking”) .

- Unfeasible Data Collection : Ensure access to pathogen strains or soil samples before designing field trials. Cross-validate lab results with field data to address ecological relevance .

- Ignoring Confounders : Control for environmental variables (e.g., UV exposure, organic matter content) in degradation studies to avoid biased half-life estimations .

Properties

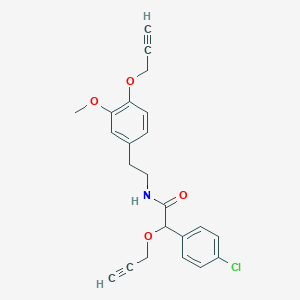

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLVWJPJKJMCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058075 | |

| Record name | Mandipropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400, In water, 4.2 mg/L at 25 °C | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 at 22 °C | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/ | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... This study /describes/ ... the molecular mechanism of resistance to a carboxylic acid amide (CAA) fungicide. ... A family of four cellulose synthase (CesA) genes containing conserved domains ... are found in all processive glycosyltransferases. Phylogenetic analysis revealed their close relationship to the cellulose synthases of Phytophthora sp. /a target species for mandipropamid/. Sequencing of the CesA genes in a CAA- resistant and -sensitive field isolate revealed five single nucleotide polymorphisms (SNPs) affecting the amino acid structure of the proteins. SNP inheritance in F(1)-, F(2)- and F(3)-progeny confirmed resistance to be correlated with one single SNP located in PvCesA3. Only if present in both alleles, this SNP led to the substitution of a glycine for a serine residue at position 1105 (G1105S) in the deduced amino acid sequence, thus conferring CAA- resistance. Our data demonstrate that the identified genes are putative cellulose synthases and that one recessive mutation in PvCesA3 causes inheritable resistance to the CAA fungicide mandipropamid., ... Mandipropamid (MPD) is a carboxylic acid amide (CAA) effective against downy mildews, such as Plasmopara viticola on grapes and potato late blight caused by Phytophthora infestans. ... Here, ... a combination of biochemical and genetic techniques has been utilized to identify the molecular target of MPD in P. infestans. Phytophthora infestans germinating cysts treated with MPD produced swelling symptoms typical of cell wall synthesis inhibitors, and these effects were reversible after washing with H(2)O. Uptake studies with (14)C-labelled MPD showed that this oomycete control agent acts on the cell wall and does not enter the cell. Furthermore, (14)C glucose incorporation into cellulose was perturbed in the presence of MPD which, taken together, suggests that the inhibition of cellulose synthesis is the primary effect of MPD. Laboratory mutants, insensitive to MPD, were raised by ethyl methane sulfonate (EMS) mutagenesis, and gene sequence analysis of cellulose synthase genes in these mutants revealed two point mutations in the PiCesA3 gene, known to be involved in cellulose synthesis. Both mutations in the PiCesA3 gene result in a change to the same amino acid (glycine-1105) in the protein. The transformation and expression of a mutated PiCesA3 allele was carried out in a sensitive wild-type isolate to demonstrate that the mutations in PiCesA3 were responsible for the MPD insensitivity phenotype. | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige powder | |

CAS No. |

374726-62-2 | |

| Record name | Mandipropamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374726-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandipropamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374726622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandipropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetamide, 4-chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDIPROPAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11GP4ELK0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96.4-97.3 °C | |

| Record name | Mandipropamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7878 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.